Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate
Description
Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate is a heterocyclic compound featuring an indoloquinoxaline core substituted with a chlorine atom at position 9 and an ethyl acetate group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves functionalization of the indoloquinoxaline scaffold, followed by esterification of the acetic acid derivative.
Properties
IUPAC Name |
ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOCXDIEYCAEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate typically involves a multi-step process starting from isatin or its derivatives . One common synthetic route includes:
Condensation Reaction: Isatin is condensed with o-phenylenediamine to form the indoloquinoxaline core.
Chlorination: The indoloquinoxaline is then chlorinated at the 9th position using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: Finally, the chlorinated indoloquinoxaline is esterified with ethyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate is primarily studied for its potential in treating various diseases, particularly autoimmune disorders and cancers.
Autoimmune Disorders
Research indicates that compounds within the indoloquinoxaline family, including this compound, exhibit significant anti-inflammatory properties. These compounds have been tested in models of rheumatoid arthritis (RA) and multiple sclerosis (MS), showing improved efficacy compared to traditional treatments. For instance, studies have demonstrated that derivatives of indoloquinoxalines can modulate immune responses and reduce inflammation in collagen-induced arthritis models .
Cancer Treatment
Indoloquinoxaline derivatives are also being explored for their anticancer properties. This compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that this compound can effectively target specific cancer cell lines, suggesting a promising role in cancer therapeutics .
Rheumatoid Arthritis Model
In a study examining the efficacy of various indoloquinoxaline derivatives on rheumatoid arthritis using a collagen-induced arthritis model, this compound demonstrated a significant reduction in joint swelling and inflammatory markers compared to control groups. The results highlighted its potential as a novel therapeutic agent for managing RA symptoms .
Cancer Cell Line Studies
Another case study focused on the anticancer effects of this compound on several human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls .
Data Table
Mechanism of Action
The mechanism of action of Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate involves its interaction with DNA and proteins. The compound intercalates into the DNA, stabilizing the DNA duplex and preventing replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with the target molecule, differing primarily in substituents and functional groups:
Key Observations :
- Functional Group Variations: Replacing the ethyl ester with amide/hydrazide groups (e.g., in and ) alters solubility and bioavailability. For instance, Rob 803’s dimethylaminoethyl group increases basicity (predicted pKa = 12.85) , favoring protonation under physiological conditions.
Physicochemical Properties
Predicted Collision Cross-Section (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 462.08830 | 207.4 |
| [M+Na]⁺ | 484.07024 | 226.3 |
| [M-H]⁻ | 460.07374 | 213.6 |
The acetamide hydrazide derivative exhibits larger CCS values than the target compound (estimated), reflecting increased steric bulk from the 4-chlorophenyl group.
Thermal and Solubility Trends
- Rob 803: Predicted density = 1.31 g/cm³, boiling point = 613°C . The high boiling point suggests strong intermolecular interactions due to polar amide and dimethylamino groups.
- Ethyl 2-(quinoxalin-6-yl)acetate: Simpler structure likely improves solubility in organic solvents compared to halogenated analogs .
Biological Activity
Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and neuroprotective effects. This article focuses on the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.73 g/mol. The compound features a chloro-substituted indoloquinoxaline moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 9-chloroindolo[3,2-b]quinoxaline with ethyl acetate under basic conditions. Various methods have been reported for synthesizing related quinoxaline derivatives, often utilizing alkylation or acylation strategies to introduce functional groups that enhance biological activity.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Certain quinoxaline derivatives act as inhibitors of specific kinases involved in cancer cell signaling pathways. For example, compounds have been identified that inhibit c-Met kinase, which plays a role in tumor growth and metastasis .
- Induction of Apoptosis : this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Antibacterial Activity
Quinoxalines have also been investigated for their antibacterial properties. This compound demonstrates activity against various bacterial strains, potentially through mechanisms such as:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan in bacterial cell walls .
- Inhibition of Biofilm Formation : Some studies suggest that quinoxalines can prevent biofilm formation in pathogenic bacteria, enhancing their efficacy as antibacterial agents.
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of quinoxaline derivatives. This compound may exert protective effects against neurodegenerative diseases by:
- Reducing Oxidative Stress : Compounds in this class can scavenge free radicals and reduce oxidative damage in neuronal cells .
- Modulating Neurotransmitter Systems : Some derivatives influence neurotransmitter levels and receptor activity, potentially aiding in the treatment of conditions like Alzheimer's disease .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of a structurally similar quinoxaline derivative on human breast cancer cells. The compound induced significant apoptosis and reduced cell viability by up to 70% at certain concentrations.
- Antibacterial Activity : In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
- Neuroprotective Mechanisms : A recent animal study demonstrated that treatment with related quinoxaline compounds improved cognitive function in models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
